molecular formula C10H13NO B15300021 (R)-1-Amino-4-phenylbut-3-en-2-ol

(R)-1-Amino-4-phenylbut-3-en-2-ol

Cat. No.: B15300021
M. Wt: 163.22 g/mol
InChI Key: UTHAMCDUNPPWGL-VQCYPWCPSA-N
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Description

®-1-Amino-4-phenylbut-3-en-2-ol is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-4-phenylbut-3-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process.

Industrial Production Methods

In industrial settings, the production of ®-1-Amino-4-phenylbut-3-en-2-ol often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts to ensure high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol or amine.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, amines, and substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Amino-4-phenylbut-3-en-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine

In medicinal chemistry, ®-1-Amino-4-phenylbut-3-en-2-ol is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ®-1-Amino-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-4-phenylbut-3-en-2-ol: The enantiomer of the compound, which has different biological activity due to its opposite chirality.

    1-Amino-4-phenylbutane: A similar compound lacking the double bond, which affects its reactivity and applications.

    4-Phenylbut-3-en-2-ol:

Uniqueness

®-1-Amino-4-phenylbut-3-en-2-ol is unique due to its chiral center and the presence of both an amino group and a phenyl group. This combination of features makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E,2R)-1-amino-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+/t10-/m1/s1

InChI Key

UTHAMCDUNPPWGL-VQCYPWCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/[C@H](CN)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(CN)O

Origin of Product

United States

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